2-(2,5-Dimethylfuran-3-yl)propan-1-amine
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Overview
Description
2-(2,5-Dimethylfuran-3-yl)propan-1-amine is an organic compound with the molecular formula C9H15NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2,5-dimethylfuran-3-carbaldehyde with a primary amine, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or the furan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine.
2-(2,5-Dimethylfuran-3-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(2,5-Dimethylfuran-3-yl)butan-1-amine: A compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a propylamine chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-6(5-10)9-4-7(2)11-8(9)3/h4,6H,5,10H2,1-3H3 |
InChI Key |
PTISJUVRLOAOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)CN |
Origin of Product |
United States |
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